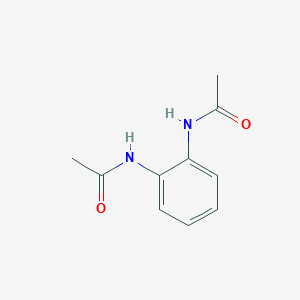

N,N'-(1,2-Phenylene)diacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70132. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-acetamidophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLARNJBPODGLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174493 | |

| Record name | N,N'-(o-Phenylene)di(acetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-85-3 | |

| Record name | N,N′-1,2-Phenylenebis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-(o-Phenylene)di(acetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-85-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(o-Phenylene)di(acetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(o-phenylene)di(acetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-(1,2-Phenylene)diacetamide from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N'-(1,2-Phenylene)diacetamide, a valuable diamide compound. This document details the chemical properties, a robust synthesis protocol adapted from established methods, and key characterization data for the target compound.

Compound Properties

This compound is a symmetrically substituted aromatic diamide. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2050-85-3 |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| Melting Point | 183 °C[1] |

| Appearance | Solid |

Synthesis Protocol: N-Acetylation of o-Phenylenediamine

The synthesis of this compound is effectively achieved through the diacylation of o-phenylenediamine with acetic anhydride. This method is a straightforward and common laboratory procedure for the preparation of N-aryl acetamides. The following protocol is adapted from the synthesis of a structurally related compound, N,N'-(4-Nitro-1,2-phenylene)diacetamide, and is expected to yield the desired product in high purity after appropriate workup and purification.[2]

Materials and Equipment

-

o-Phenylenediamine

-

Acetic anhydride

-

Toluene (or another suitable aprotic solvent)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel, filter flask)

-

Rotary evaporator

-

Recrystallization apparatus

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in toluene.

-

Addition of Acetic Anhydride: To the stirred solution, add acetic anhydride (2.2 equivalents) dropwise at room temperature. A slight molar excess of acetic anhydride ensures the complete diacetylation of the diamine.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a designated period, typically 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Isolation: Collect the crude product by vacuum filtration and wash it with a small amount of cold toluene or hexane to remove any unreacted starting materials and soluble impurities.

-

Purification: The crude this compound can be purified by recrystallization. A common solvent system for the recrystallization of similar acetanilides is an ethanol/water mixture.[1] Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them thoroughly.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Expected characterization data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons of the acetyl groups. |

| ¹³C NMR | Signals for the carbonyl carbons, aromatic carbons, and the methyl carbons. A known spectrum shows peaks at approximately 24.1, 125.7, 126.1, 131.7, and 168.9 ppm. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C-H stretching of the aromatic ring and methyl groups. |

Reaction Mechanism and Workflow

The synthesis of this compound from o-phenylenediamine and acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. Each amino group of the o-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride molecules. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the two amide bonds.

Caption: Experimental workflow for the synthesis of this compound.

The reaction mechanism involves a two-step diacylation process:

Caption: Reaction mechanism for the synthesis of this compound.

References

An In-depth Technical Guide to N,N'-(1,2-Phenylene)diacetamide (CAS: 2050-85-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-(1,2-Phenylene)diacetamide, with CAS number 2050-85-3, is a chemical compound belonging to the family of acetamides. While this specific molecule is not extensively studied, its structural motif is present in a variety of compounds that exhibit a broad range of biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, a proposed synthesis protocol, and an analysis of its spectroscopic profile. Furthermore, this document explores the potential biological significance of this compound by examining the activities of structurally related molecules and suggests future research directions.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 2050-85-3 | [2] |

| Molecular Formula | C10H12N2O2 | [2] |

| Molecular Weight | 192.22 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 183 °C | [2] |

| Boiling Point | 464.4 °C at 760 mmHg | [2] |

| Density | 1.235 g/cm³ | [2] |

| Flash Point | 210 °C | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][2] |

Table 2: Chemical and Computational Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 1,2-Diacetamidobenzene, N-(2-acetamidophenyl)acetamide | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 192.089877630 u | [2] |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | |

| LogP | 1.74940 | [2] |

| SMILES | CC(=O)NC1=CC=CC=C1NC(C)=O | [3] |

Synthesis and Characterization

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through the diacetylation of 1,2-phenylenediamine with acetic anhydride.

Materials:

-

1,2-Phenylenediamine

-

Acetic anhydride

-

Toluene (or another suitable aprotic solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-phenylenediamine (1 equivalent) in toluene.

-

Slowly add acetic anhydride (2.2 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold toluene to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the purified this compound under vacuum.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques. The expected spectral data are outlined below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the two acetamido groups. The aromatic protons on the phenylene ring will appear as a multiplet. The N-H protons of the amide groups will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbons of the amide groups, a signal for the methyl carbons, and distinct signals for the aromatic carbons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: A strong band around 3300-3250 cm⁻¹.

-

C=O stretching (Amide I): A strong band around 1660-1630 cm⁻¹.

-

N-H bending (Amide II): A band around 1550-1520 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak ([M]⁺) at an m/z corresponding to the molecular weight of this compound (192.22 g/mol ). Fragmentation patterns may include the loss of acetyl or acetamido groups.

Potential Biological Activities and Research Directions

There is a lack of direct studies on the biological activity of this compound. However, the broader class of phenylene diacetamide derivatives has been investigated for various therapeutic applications, suggesting potential avenues for future research.

Antimicrobial and Antifungal Activity

Derivatives of N,N'-(phenylene)diamide have shown promising antimicrobial and antifungal properties. For instance, N,N'-(4-Nitro-1,2-phenylene)diacetamide has demonstrated zones of inhibition against various bacteria.[4] This suggests that this compound could be a scaffold for the development of novel anti-infective agents. Future research could involve screening this compound against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition

Structurally related N-phenylacetamide derivatives have been synthesized and evaluated as carbonic anhydrase inhibitors.[5] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. It would be valuable to investigate the inhibitory potential of this compound against different carbonic anhydrase isoforms.

Anticancer Potential

Some N-phenylacetamide-incorporated 1,2,3-triazoles have been synthesized and evaluated for their in vitro antifungal and antitubercular activities, with some compounds showing potency.[6] Furthermore, other complex acetamide derivatives have been explored as inducers of apoptosis in cancer cell lines.[7] Given these findings, this compound could serve as a starting point for the design and synthesis of novel anticancer agents. Initial studies could involve cytotoxicity screening against a panel of cancer cell lines.

Safety Information

Based on available data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The hazard statement is H302: Harmful if swallowed. Precautionary statements include P264, P270, P301+P312, P330, and P501.[1] Appropriate personal protective equipment should be used when handling this compound.

Visualizations

Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Hypothetical Biological Signaling Pathway

Caption: Hypothetical mechanism of antimicrobial action for this compound.

Conclusion

This compound (CAS 2050-85-3) is a compound with well-defined physicochemical properties but limited biological characterization. The structural similarities to other biologically active phenylene diacetamides suggest that this molecule could be a valuable scaffold for the development of new therapeutic agents, particularly in the areas of anti-infectives and enzyme inhibitors. This technical guide provides a foundation for researchers interested in exploring the potential of this compound by offering a proposed synthesis route, a guide to its characterization, and a discussion of promising research directions. Further investigation into the biological activities of this compound is warranted to unlock its full therapeutic potential.

References

- 1. N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide | 91872-64-9 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound 95.00% | CAS: 2050-85-3 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of N,N'-(1,2-Phenylene)diacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N'-(1,2-phenylene)diacetamide, a key chemical intermediate. This document details the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data, along with a detailed experimental protocol for its synthesis and purification.

Introduction

This compound (ortho-phenylenediacetamide) is an organic compound with the chemical formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.22 g/mol .[1][2] Its chemical structure consists of a benzene ring substituted at the 1 and 2 positions with acetamido groups. The characterization of this compound is crucial for ensuring its purity and confirming its identity in various research and development applications. This guide focuses on the use of ¹H NMR, ¹³C NMR, and IR spectroscopy as primary analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of ortho-phenylenediamine with acetic anhydride. It is critical to control the reaction conditions, as prolonged heating can lead to the formation of 2-methylbenzimidazole.[3] Milder conditions and shorter reaction times favor the formation of the desired diacetamide.[3][4]

Experimental Protocol

Materials:

-

o-Phenylenediamine

-

Acetic anhydride

-

Toluene

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, Buchner funnel, etc.)

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve o-phenylenediamine (0.02 mol, 2.16 g) in 50 mL of toluene.

-

To this solution, add acetic anhydride (0.042 mol, 4.0 mL) dropwise with continuous stirring at room temperature.

-

Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solid product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with a small amount of cold toluene.

-

For further purification, recrystallize the crude product from a hot ethanol-water mixture.

-

Dry the purified crystals of this compound under vacuum.

-

The expected melting point of the purified product is approximately 183 °C.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for similar compounds, such as N,N'-diacetyl-1,4-phenylenediamine.[6]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet (br) | 2H | -NH- (Amide) |

| ~7.5 - 7.7 | Multiplet | 2H | Aromatic (H-3, H-6) |

| ~7.1 - 7.3 | Multiplet | 2H | Aromatic (H-4, H-5) |

| ~2.1 | Singlet | 6H | -CH₃ (Acetyl) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (Amide) |

| ~132 | Aromatic (C-1, C-2) |

| ~126 | Aromatic (C-4, C-5) |

| ~124 | Aromatic (C-3, C-6) |

| ~24 | -CH₃ (Acetyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3250 | Strong | N-H stretch (Amide) |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~2950 - 2850 | Weak | C-H stretch (Methyl) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend and C-N stretch (Amide II) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Experimental Workflow and Data Analysis

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

As no specific signaling pathways involving this compound have been identified in the literature, a diagram illustrating a hypothetical biological interaction would be speculative. The provided workflow diagram accurately represents the logical and experimental steps for the chemical topic at hand.

Conclusion

The characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The predicted spectral data in this guide, along with the detailed synthesis protocol, provide a solid foundation for researchers and scientists working with this compound. Adherence to the described methodologies will ensure the accurate identification and quality assessment of this compound for its intended applications.

References

- 1. This compound 95.00% | CAS: 2050-85-3 | AChemBlock [achemblock.com]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. ijmpronline.com [ijmpronline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound|lookchem [lookchem.com]

- 6. N,N'-DIACETYL-1,4-PHENYLENEDIAMINE(140-50-1) 1H NMR spectrum [chemicalbook.com]

Solubility of N,N'-(1,2-Phenylene)diacetamide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N'-(1,2-Phenylene)diacetamide. Due to a notable absence of publicly available quantitative solubility data, this document focuses on providing a qualitative solubility profile based on the principles of chemical structure and polarity. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility, which is crucial for applications in synthesis, purification, and formulation.

Introduction to this compound

This compound (CAS No: 2050-85-3) is a chemical compound with the molecular formula C10H12N2O2.[1] Its structure features a benzene ring with two adjacent acetamide groups. The presence of two amide functionalities, which can act as both hydrogen bond donors and acceptors, alongside the aromatic ring, imparts a specific polarity that governs its solubility in various solvents.[1] Understanding this solubility is fundamental for its use in organic synthesis and pharmaceutical sciences.

Predicted Solubility Profile

The solubility of a compound is largely dictated by the principle of "like dissolves like."[2] The molecular structure of this compound, containing polar amide groups, suggests a higher affinity for polar solvents. Conversely, the non-polar phenyl ring indicates some solubility in solvents with lower polarity.

Qualitative Solubility Predictions:

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which can effectively solvate the amide groups.

-

-

Moderate to Good Solubility Expected in:

-

Alcohols: Methanol and ethanol should be reasonably good solvents, particularly when heated, due to their ability to form hydrogen bonds.

-

Ketones: Acetone may offer moderate solubility.

-

-

Low to Negligible Solubility Expected in:

-

Non-polar Solvents: Such as hexane and toluene, are unlikely to be effective solvents due to the significant polarity of the diacetamide.

-

Ethers: Diethyl ether is expected to be a poor solvent.

-

-

Water: Solubility in water is expected to be low due to the hydrophobic nature of the phenyl ring, although the amide groups may contribute to slight solubility.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not widely available in published literature. The following table is provided as a template for researchers to record experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Chloroform | 25 | ||

| Tetrahydrofuran (THF) | 25 | ||

| Dimethylformamide (DMF) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 | ||

| Water | 25 |

Experimental Protocol for Solubility Determination

The following is a standard protocol for the gravimetric determination of the solubility of a solid compound in an organic solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Oven or vacuum oven

4.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.[3]

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent using a gentle stream of nitrogen or by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent has been completely removed, re-weigh the vial containing the solid residue. The mass of the dissolved solid can then be determined.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL).

Visualizations

The following diagrams illustrate the general workflow for solubility determination and a logical pathway for solvent selection.

References

In-Depth Technical Guide: Molecular Structure and Conformation of N,N'-(1,2-Phenylene)diacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of N,N'-(1,2-Phenylene)diacetamide. The document synthesizes crystallographic data to present a detailed understanding of the compound's three-dimensional architecture, including critical bond lengths, bond angles, and torsion angles. A thorough examination of the experimental protocols utilized for its structural determination, primarily single-crystal X-ray diffraction, is also provided. The guide aims to serve as a critical resource for researchers in medicinal chemistry, materials science, and drug development by offering foundational structural data and insights into the molecule's conformational flexibility and intermolecular interactions.

Molecular Structure

This compound, also known as N,N'-o-phenylenebis(acetamide), is an organic compound with the chemical formula C₁₀H₁₂N₂O₂. The molecule consists of a central 1,2-phenylene ring disubstituted with two acetamide groups. The structural arrangement of these functional groups dictates the molecule's overall conformation and its potential for intermolecular interactions.

The definitive determination of the molecular structure of this compound was achieved through single-crystal X-ray diffraction. The crystallographic data reveals the precise spatial arrangement of the atoms, the planarity of the aromatic ring, and the orientation of the acetamide side chains.

Crystallographic Data

The crystal structure of this compound was first reported by Shivanyuk et al. in 2000. While the full crystallographic information file (CIF) was not directly accessible, a closely related derivative, N,N′-(1,2-phenylene)bis(2-chloroacetamide), provides valuable insights into the core structure. The study of this derivative, conducted by Tariq et al. in 2015, explicitly references the work of Shivanyuk et al. for the parent compound's structure, indicating a similar conformational preference.

For the chloro-derivative, the crystal system is monoclinic with the space group P2₁/c. The unit cell parameters are a = 4.5731(4) Å, b = 14.3260(16) Å, c = 16.7472(15) Å, and β = 95.611(5)°.[1] These parameters define the repeating unit of the crystal lattice.

Tabulated Crystallographic Data

The following tables summarize the key geometric parameters for the closely related N,N′-(1,2-phenylene)bis(2-chloroacetamide), which can be considered representative of the core structure of this compound.

Table 1: Selected Bond Lengths for N,N′-(1,2-phenylene)bis(2-chloroacetamide) [1]

| Bond | Length (Å) |

| C1 - C2 | 1.385(3) |

| C2 - C3 | 1.382(3) |

| C3 - C4 | 1.378(3) |

| C4 - C5 | 1.381(3) |

| C5 - C6 | 1.384(3) |

| C6 - C1 | 1.389(3) |

| C1 - N1 | 1.429(2) |

| C6 - N2 | 1.431(2) |

| N1 - C7 | 1.348(3) |

| N2 - C9 | 1.351(3) |

| C7 - O1 | 1.229(2) |

| C9 - O2 | 1.227(2) |

| C7 - C8 | 1.505(3) |

| C9 - C10 | 1.508(3) |

| C8 - Cl1 | 1.776(2) |

| C10 - Cl2 | 1.773(2) |

Table 2: Selected Bond Angles for N,N′-(1,2-phenylene)bis(2-chloroacetamide) [1]

| Angle | Value (°) |

| C6 - C1 - C2 | 120.1(2) |

| C1 - C2 - C3 | 120.3(2) |

| C2 - C3 - C4 | 119.8(2) |

| C3 - C4 - C5 | 120.2(2) |

| C4 - C5 - C6 | 120.0(2) |

| C5 - C6 - C1 | 119.6(2) |

| C2 - C1 - N1 | 119.5(2) |

| C6 - C1 - N1 | 120.4(2) |

| C5 - C6 - N2 | 119.8(2) |

| C1 - C6 - N2 | 120.6(2) |

| C1 - N1 - C7 | 125.8(2) |

| C6 - N2 - C9 | 125.9(2) |

| N1 - C7 - O1 | 123.8(2) |

| N1 - C7 - C8 | 115.5(2) |

| O1 - C7 - C8 | 120.7(2) |

| N2 - C9 - O2 | 123.7(2) |

| N2 - C9 - C10 | 115.4(2) |

| O2 - C9 - C10 | 120.9(2) |

| C7 - C8 - Cl1 | 112.9(2) |

| C9 - C10 - Cl2 | 113.1(2) |

Table 3: Selected Torsion Angles for N,N′-(1,2-phenylene)bis(2-chloroacetamide) [1]

| Torsion Angle | Value (°) |

| C2 - C1 - N1 - C7 | -49.2(3) |

| C6 - C1 - N1 - C7 | 131.3(2) |

| C5 - C6 - N2 - C9 | 50.8(3) |

| C1 - C6 - N2 - C9 | -129.8(2) |

| C1 - N1 - C7 - O1 | -177.3(2) |

| C1 - N1 - C7 - C8 | 3.4(3) |

| C6 - N2 - C9 - O2 | 178.0(2) |

| C6 - N2 - C9 - C10 | -2.7(3) |

Molecular Conformation

The conformation of this compound is largely defined by the rotational freedom around the C(phenyl)-N and N-C(acyl) bonds. The crystallographic data of the chloro-derivative reveals that the two secondary amide groups are not coplanar with the benzene ring.[1] The dihedral angles between the plane of the benzene ring and the planes of the two amide groups are significantly different, at 21.03(2)° and 81.22(2)°.[1] This twisted conformation minimizes steric hindrance between the amide groups and the ortho-hydrogens of the phenyl ring.

Intramolecular hydrogen bonding is not a dominant feature in the solid-state structure of the chloro-derivative. Instead, the conformation is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯O and C—H⋯O interactions link the molecules into a two-dimensional polymeric network.[1] One of the amide carbonyl oxygen atoms acts as an acceptor for two hydrogen bonds, forming an R²₂(6) ring motif.[1]

Experimental Protocols

The determination of the molecular structure of this compound and its derivatives relies on single-crystal X-ray diffraction. The following is a generalized experimental protocol based on standard crystallographic procedures.

Synthesis and Crystallization

-

Synthesis: this compound can be synthesized by the acylation of 1,2-phenylenediamine with acetic anhydride or acetyl chloride in an appropriate solvent and often in the presence of a base to neutralize the acid byproduct.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, water, or ethanol/water mixtures) to obtain high-purity crystals.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound, or by slow cooling of a hot, saturated solution. The choice of solvent is critical for obtaining well-ordered crystals of sufficient size.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 296 K) to reduce thermal vibrations of the atoms.[1] Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated and corrected for various factors (e.g., absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to improve the fit and obtain the final, accurate molecular structure.[1]

Visualization of Experimental Workflow

The logical flow from experimental procedure to the final determination of the molecular structure is illustrated below.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound, primarily based on crystallographic data from a closely related derivative. The tabulated bond lengths, bond angles, and torsion angles offer quantitative insights into the molecule's geometry. The non-planar conformation of the acetamide groups relative to the central phenyl ring is a key structural feature. The provided experimental protocols outline the necessary steps for the synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. This information serves as a valuable resource for scientists engaged in research and development where the molecular architecture of such compounds is of critical importance. Further investigation to obtain the specific crystallographic data for the parent this compound molecule is recommended for a more precise structural analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N,N'-(1,2-Phenylene)diacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-(1,2-Phenylene)diacetamide, a member of the phenylene diacetamide family, is a compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a benzene ring substituted with two adjacent acetamido groups, provides a scaffold for the development of novel compounds with potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental details and conceptual visualizations to aid in its study and application. While extensive research exists for related N-phenylacetamide derivatives, this document focuses on the available data for the 1,2-isomer.

Chemical Identity and Structure

-

IUPAC Name: N-[2-(acetylamino)phenyl]acetamide

-

Synonyms: 1,2-Diacetamidobenzene, N,N'-diacetyl-o-phenylenediamine, N,N'-benzene-1,2-diyldiacetamide[1]

-

CAS Registry Number: 2050-85-3[2]

-

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological applications. The available data is summarized in the table below.

| Property | Value | Reference |

| Physical Form | Solid | |

| Melting Point | 183 °C | [1] |

| Boiling Point | 464.4 °C at 760 mmHg | [1] |

| Density | 1.235 g/cm³ | [1] |

| Flash Point | 210 °C | [1] |

| Solubility | Slightly soluble in water; soluble in hot water, methanol, ethanol, ether, chloroform, acetone, glycerol and benzene. (Data for the related compound N-Phenylacetamide) | [4] |

| LogP | -0.3209 | [3] |

| Hydrogen Bond Donor Count | 2 | [1][3] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Polar Surface Area | 45.367 Ų | [3] |

Spectral Data

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, a general approach involves the acylation of o-phenylenediamine. Below is an illustrative protocol for the synthesis of a related compound, N,N'-(4-nitro-1,2-phenylene)diacetamide, which can be adapted.

Illustrative Synthesis of a Related Compound: N,N'-(4-Nitro-1,2-phenylene)diacetamide [6]

-

Reactants: 4-Nitro-1,2-phenylenediamine and acetic anhydride.

-

Solvent: Toluene.

-

Procedure: A mixture of 4-Nitro-1,2-phenylenediamine (0.02 mol) and acetic anhydride (0.04 mol) in 20 mL of toluene is stirred at room temperature for 20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified. This reaction resulted in a 94% yield of the desired product.

A generalized workflow for the synthesis of N-phenylacetamide derivatives is depicted below.

Caption: Generalized workflow for the synthesis of N-phenylacetamide derivatives.

Biological Activity and Signaling Pathways

Direct and extensive studies on the biological activity and associated signaling pathways of this compound are limited in the public domain. However, the broader class of N-phenylacetamide and diphenylacetamide derivatives has been investigated for various pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[7][8][9]

For illustrative purposes, a simplified, conceptual signaling pathway for the analgesic action of certain diphenylacetamide derivatives that target cyclooxygenase (COX) enzymes is presented below. It is important to note that this is a generalized pathway for related compounds and has not been specifically demonstrated for this compound.

Caption: Conceptual signaling pathway for the analgesic action of some diphenylacetamide derivatives.

Safety Information

For this compound, the following safety information is available:

-

Pictograms: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed)

-

Precautionary Statements: P264, P270, P301+P312, P330, P501

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound presents an interesting scaffold for chemical synthesis and potential drug discovery. This guide has summarized the currently available data on its physical and chemical properties. While detailed experimental protocols and biological activity studies for this specific isomer are not abundant in the public literature, the information on related compounds provides a valuable starting point for further research. Future investigations are warranted to fully elucidate the synthetic routes, spectral characteristics, and pharmacological potential of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound 95.00% | CAS: 2050-85-3 | AChemBlock [achemblock.com]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. chembk.com [chembk.com]

- 5. N,N'-(1,3-Phenylene)diacetamide | 10268-78-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]

N,N'-(1,2-Phenylene)diacetamide: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-(1,2-Phenylene)diacetamide, a derivative of ortho-phenylenediamine, serves as a crucial, often transient, intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds. While direct utilization of isolated this compound as a starting material is not extensively documented, its in-situ formation is a key step in widely employed synthetic routes to valuable heterocyclic scaffolds, particularly benzimidazoles. The acetyl groups can act as protecting groups for the amine functionalities or participate directly in cyclization reactions, offering a versatile platform for constructing complex molecular architectures.

This technical guide provides a comprehensive overview of the role of this compound as a precursor in heterocyclic synthesis. It offers detailed experimental protocols, quantitative data, and mechanistic insights into the formation of key heterocyclic systems, with a focus on benzimidazoles and a conceptual framework for the synthesis of other related heterocycles like quinoxalines.

Synthesis of Benzimidazoles: The Phillips Reaction

The most prominent application of this compound as a precursor is in the synthesis of 2-methylbenzimidazole via the Phillips reaction. This reaction typically involves the condensation of o-phenylenediamine with acetic acid, which proceeds through the in-situ formation of this compound, followed by a thermal or acid-catalyzed cyclodehydration.

Experimental Protocol: Synthesis of 2-Methylbenzimidazole

This protocol details the synthesis of 2-methylbenzimidazole from o-phenylenediamine and acetic acid, a process wherein this compound is a key intermediate.

Materials:

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Toluene (optional, as solvent)

-

10% Sodium Hydroxide Solution

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (1.0 equivalent) and glacial acetic acid (2.0-2.5 equivalents) is prepared. Toluene can be used as a solvent to aid in the azeotropic removal of water.

-

The reaction mixture is heated to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

If toluene is used as a solvent, it is removed under reduced pressure.

-

The residue is carefully neutralized with a 10% aqueous solution of sodium hydroxide until the mixture is alkaline.

-

The precipitated crude product is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as 10% aqueous ethanol, to afford pure 2-methylbenzimidazole.

Quantitative Data for the Synthesis of 2-Methylbenzimidazole

| Parameter | Value | Reference |

| Yield | 68-86.1% | [1][2] |

| Melting Point | 172-177 °C | [1] |

| Appearance | White to beige crystalline solid | [3] |

| Molecular Formula | C₈H₈N₂ | [4] |

| Molecular Weight | 132.16 g/mol | [4] |

Spectroscopic Data for 2-Methylbenzimidazole

| Spectroscopy | Data | Reference |

| ¹H NMR | δ (ppm): 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H, CH₃) | [5] |

| ¹³C NMR | δ (ppm): 151.4, 140.0, 138.0, 122.5, 115.0, 14.5 | [3] |

| IR (KBr, cm⁻¹) | 3400 (N-H), 2960 (C-H), 1600 (C=C aromatic), 1280 (C-N of imidazole) | [5] |

| Mass Spectrum (EI) | m/z (%): 132 (M+, 100), 131 (95), 104 (15), 77 (20) | [4] |

Reaction Mechanism and Visualization

The formation of 2-methylbenzimidazole from o-phenylenediamine and acetic acid proceeds through a two-step mechanism. The first step is the diacetylation of the diamine to form this compound. The second step is an intramolecular cyclization with the elimination of a water molecule to form the benzimidazole ring.

References

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Synthesis of N,N'-(1,2-Phenylene)diacetamide: A Technical Guide to its History, Synthesis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-(1,2-Phenylene)diacetamide, a diacetylated derivative of o-phenylenediamine, holds a significant place in the historical context of organic synthesis and continues to be a relevant scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, detailed experimental protocols for its preparation, and an overview of the potential biological activities of the broader phenylacetamide class of molecules, with a focus on their implications in cancer research. Quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological pathways.

Introduction

The study of aromatic diamines and their derivatives has been a cornerstone of organic chemistry since the 19th century. Among these, this compound serves as a key example of a fundamental transformation—the acylation of an aromatic amine. Its synthesis is intrinsically linked to the early investigations of o-phenylenediamine and its reactivity with acylating agents. While the primary historical interest in this reaction often led to the formation of benzimidazoles, the intermediate diacetylated product is a stable, isolable compound with its own set of properties and potential applications. In modern drug discovery, the phenylacetamide moiety is recognized as a pharmacophore in various biologically active compounds, particularly in the realm of oncology. This guide aims to provide a comprehensive resource on this compound, bridging its historical synthesis with contemporary research interests.

Discovery and History of Synthesis

The synthesis of this compound is rooted in the pioneering work on aromatic amines and their reactions in the latter half of the 19th century. While a definitive first synthesis is not explicitly documented in a singular publication, the reaction of o-phenylenediamine with acetic anhydride was explored by chemists of that era, including Ladenburg in the 1870s. Early investigations into the reactions of phenylenediamines with acids and acid anhydrides were foundational to the development of heterocyclic chemistry.

The primary focus of many early studies on the reaction between o-phenylenediamine and acetic anhydride was the formation of 2-methylbenzimidazole, a cyclized product. It was observed that the reaction conditions, particularly temperature and duration, played a critical role in the final product. The formation of this compound occurs as a direct diacylation of the two amino groups of o-phenylenediamine. However, prolonged heating of this diacetylated intermediate in the presence of an acid catalyst can lead to intramolecular cyclization and dehydration to yield 2-methylbenzimidazole. Thus, the isolation of this compound relies on controlling the reaction to favor the diacylation product and prevent subsequent cyclization.

Experimental Protocols for Synthesis

The most common and straightforward method for the synthesis of this compound is the acylation of o-phenylenediamine with acetic anhydride. Below are detailed protocols based on established chemical principles.

Synthesis via Acetylation with Acetic Anhydride

This method involves the direct reaction of o-phenylenediamine with a molar excess of acetic anhydride. The reaction is typically carried out in a suitable solvent, and the product can be isolated by precipitation and filtration.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.

-

Acylation: Slowly add acetic anhydride (at least 2 equivalents) to the stirred solution. The reaction is exothermic, and cooling with an ice bath may be necessary to maintain the temperature below 30°C.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Pour the reaction mixture into cold water with stirring. The this compound will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.

-

Drying: Dry the purified product in a vacuum oven.

Quantitative Data:

| Parameter | Value |

| Starting Material | o-Phenylenediamine |

| Reagent | Acetic Anhydride |

| Solvent | Glacial Acetic Acid / Toluene |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | > 90% |

Synthesis via Acetyl Chloride

An alternative method involves the use of acetyl chloride as the acylating agent. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Dissolution: Dissolve o-phenylenediamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (at least 2 equivalents), to the solution.

-

Acylation: Cool the mixture in an ice bath and slowly add acetyl chloride (at least 2 equivalents) dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | o-Phenylenediamine |

| Reagent | Acetyl Chloride |

| Base | Triethylamine / Pyridine |

| Solvent | Dichloromethane / Tetrahydrofuran |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 2-3 hours |

| Typical Yield | 85-95% |

Visualization of Synthesis and Biological Pathways

Synthesis Workflow

The general workflow for the synthesis of this compound from o-phenylenediamine and an acetylating agent can be visualized as a straightforward process.

A Theoretical Investigation of the Conformational Landscape of N,N'-(1,2-Phenylene)diacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the three-dimensional structure of N,N'-(1,2-Phenylene)diacetamide. This molecule, of interest in medicinal chemistry and materials science, possesses a flexible backbone, and understanding its conformational preferences is crucial for predicting its biological activity and material properties. This document outlines a robust computational workflow, from initial structure preparation to detailed geometrical analysis, and presents a framework for comparing theoretical data with experimental findings from closely related analogs.

Introduction

This compound is a derivative of 1,2-phenylenediamine, featuring two acetamide groups on adjacent positions of a benzene ring. The rotational freedom around the C-N bonds of the acetamide groups allows the molecule to adopt various conformations, influencing its intermolecular interactions and, consequently, its macroscopic properties. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of such molecules and identifying their most stable conformations.

This guide details a recommended computational protocol for the geometry optimization of this compound. Furthermore, it presents experimental crystallographic data for a closely related analog, N,N′-(1,2-phenylene)bis(2-chloroacetamide), to serve as a benchmark for validating the theoretical results.

Computational Methodology

A reliable theoretical study of the structure of this compound involves a multi-step computational workflow. This process, from the initial construction of the molecule to the final analysis of its properties, is depicted in the workflow diagram below.

Caption: Computational workflow for the theoretical analysis of molecular structure.

Experimental Protocols

The following protocol is recommended for the theoretical investigation of this compound's structure using the Gaussian suite of programs.[1][2][3]

1. Initial Structure Preparation: The initial 3D coordinates of this compound can be generated using a molecular builder such as GaussView. Several starting conformations, particularly with different initial dihedral angles of the acetamide groups, should be considered to ensure a thorough exploration of the potential energy surface.

2. Geometry Optimization: The geometry of each initial structure should be fully optimized without any symmetry constraints. A widely used and reliable method for this purpose is the B3LYP functional with the 6-311++G(d,p) basis set.[3] The inclusion of diffuse functions (++) is important for accurately describing potential intramolecular hydrogen bonding. The optimization should be performed using the Opt keyword in Gaussian. To ensure a high-quality optimized structure, it is advisable to use tight convergence criteria (Opt=Tight) and a fine integration grid (Int=UltraFine).[1]

3. Frequency Calculation: Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This is a crucial step to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies. The Freq keyword is used for this purpose.

4. Data Extraction and Analysis: From the output of the frequency calculation, the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) can be extracted. These theoretical values can then be compared with experimental data from X-ray crystallography of analogous compounds to assess the accuracy of the chosen theoretical method.

Data Presentation

The following tables summarize the key structural parameters of interest. Table 1 presents the experimental data obtained from the single-crystal X-ray diffraction of the closely related analog, N,N′-(1,2-phenylene)bis(2-chloroacetamide).[4][5] Table 2 provides a template for the presentation of the theoretically calculated structural parameters for this compound, which would be obtained by following the protocol outlined above.

Table 1: Experimental Structural Parameters of N,N′-(1,2-phenylene)bis(2-chloroacetamide) [4][5]

| Parameter | Atom Connection | Value |

| Bond Angles (°) | ||

| O1—C2—N1 | 124.80 (17) | |

| O2—C9—N2 | 123.29 (18) | |

| N1—C2—C1 | 114.50 (17) | |

| N2—C9—C10 | 112.73 (16) | |

| C8—C3—N1 | 118.63 (16) | |

| C4—C3—N1 | 122.47 (18) | |

| C7—C8—N2 | 119.55 (18) | |

| C3—C8—N2 | 120.13 (16) | |

| Dihedral Angles (°) | ||

| Phenyl Ring Plane vs. Amide Group 1 Plane | 21.0 (2) | |

| Phenyl Ring Plane vs. Amide Group 2 Plane | 82.78 (13) |

Table 2: Theoretically Calculated Structural Parameters for this compound

| Parameter | Atom Connection | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C-C (aromatic) | To be calculated | |

| C-N | To be calculated | |

| C=O | To be calculated | |

| C-C (methyl) | To be calculated | |

| N-H | To be calculated | |

| C-H (aromatic) | To be calculated | |

| C-H (methyl) | To be calculated | |

| Bond Angles (°) | ||

| C-N-C | To be calculated | |

| N-C=O | To be calculated | |

| C-C-N | To be calculated | |

| Dihedral Angles (°) | ||

| Phenyl Ring Plane vs. Amide Group 1 Plane | To be calculated | |

| Phenyl Ring Plane vs. Amide Group 2 Plane | To be calculated |

Conclusion

This technical guide has outlined a comprehensive theoretical approach for investigating the structure of this compound. By employing Density Functional Theory with a suitable functional and basis set, it is possible to obtain a detailed understanding of the molecule's preferred conformation. The comparison of these theoretical results with experimental data from analogous compounds is a critical step in validating the computational methodology. The insights gained from such studies are invaluable for researchers in drug development and materials science, providing a rational basis for the design of new molecules with desired properties.

References

- 1. gaussian.com [gaussian.com]

- 2. gaussian.com [gaussian.com]

- 3. Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide | Bangladesh Pharmaceutical Journal [banglajol.info]

- 4. Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential Research Areas for N,N'-(1,2-Phenylene)diacetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-(1,2-Phenylene)diacetamide and its derivatives represent a promising scaffold in medicinal chemistry. The inherent structural features of the phenylenediamine core, combined with the versatility of the acetamide groups, offer a rich platform for the design and synthesis of novel therapeutic agents. While the parent compound, this compound, is a known chemical entity, its primary role to date has been as a precursor in organic synthesis. However, the broader class of phenylacetamide derivatives has demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. This guide explores the potential research avenues for this compound derivatives, drawing insights from the biological activities of structurally related compounds and providing detailed experimental protocols to facilitate further investigation.

Potential Therapeutic Applications

Anticancer Activity

Phenylacetamide derivatives have shown notable cytotoxic effects against a variety of cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways. Research into derivatives of this compound could yield novel anticancer agents with improved efficacy and selectivity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Amide derivatives are associated with a broad spectrum of biological activities, including antibacterial and antifungal properties. The this compound scaffold can be modified to develop new compounds effective against a range of clinically relevant microbes.

Enzyme Inhibition

N-substituted acetamides are of significant interest for their ability to interact with and modulate the activity of various enzymes. Research on related N-phenylacetamide derivatives has shown inhibitory activity against enzymes like carbonic anhydrases and Factor VIIa, suggesting that derivatives of this compound could be developed as potent and selective enzyme inhibitors for various therapeutic applications.

Data Presentation: Biological Activities of Related Phenylacetamide Derivatives

To underscore the therapeutic potential of this compound derivatives, the following tables summarize the quantitative biological data for structurally related compounds.

Table 1: Anticancer Activity of Phenylacetamide Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 52 | |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 80 | |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (breast cancer) | 100 | |

| Phenylacetamide derivative 3j (p-nitro) | MDA-MB-468 (breast cancer) | 0.76±0.09 | |

| Phenylacetamide derivative 3f (p-chloro) | MDA-MB-468 (breast cancer) | 1±0.13 |

Table 2: Antimicrobial Activity of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives

| Compound | Organism | Zone of Inhibition (mm) | MIC (mg/mL) | Reference |

| N,N'-(4-nitro-1,2-phenylene)diacetamide | Pseudomonas aeruginosa | 8 | >25 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12 | 25 | ||

| N,N'-(4-nitro-1,2-phenylene)dibenzamide | Pseudomonas aeruginosa | 12 | 25 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 21 | 12.5 | ||

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Pseudomonas aeruginosa | 11 | 12.5 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 34 | 12.5 |

Table 3: Enzyme Inhibition by a Related N-Phenylacetamide Derivative

| Compound Class | Specific Compound Example | Target Enzyme | Inhibition Constant (Ki) | Reference |

| N-phenylacetamide | 2,3-dioxoindole sulfamoylphenyl acetamide 2h | Carbonic Anhydrase I (hCA I) | 45.10 nM | |

| Carbonic Anhydrase II (hCA II) | 5.87 nM |

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the acylation of 1,2-phenylenediamine with an appropriate acylating agent. A representative protocol for the synthesis of a nitro-substituted derivative is provided below, which can be adapted for the synthesis of other derivatives.

Synthesis of N,N'-(4-Nitro-1,2-phenylene)diacetamide:

-

In a round-bottom flask, create an intimate mixture of acetic anhydride (0.04 mol) and 4-nitro-1,2-phenylenediamine (0.02 mol) in 20 mL of toluene.

-

Stir the reaction mixture at room temperature for 20 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent using a rotary evaporator.

-

Filter the separated solid, wash it with toluene, and then dry it.

-

Recrystallize the crude product from ethanol for further purification.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

-

Incubation: Incubate the plate for 24-72 hours in a CO2 incubator at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Test Compounds: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

-

Preparation of Inoculum: Culture the microbial strains overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth to obtain a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes.

-

Preparation of Reagents: Prepare a stock solution of the test compound in DMSO. Prepare a series of dilutions of the test compound in the assay buffer. Prepare the enzyme and substrate solutions in the assay buffer at appropriate concentrations.

-

Enzyme Inhibition Assay: In a 96-well plate, combine the enzyme solution with the test compound (or DMSO for control) and incubate for a short period.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate solution.

-

Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Visualization of Potential Mechanisms and Workflows

Potential Signaling Pathway: Apoptosis Induction

Phenylacetamide derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A generalized schematic of these pathways is presented below.

Caption: Generalized signaling pathways for apoptosis induction.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the initial biological evaluation of newly synthesized this compound derivatives.

Caption: General workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing body of research on structurally related phenylacetamide derivatives provides a strong rationale for the exploration of this chemical space. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Key areas for investigation include:

-

Broad-spectrum anticancer screening: Evaluating derivatives against a panel of cancer cell lines from different tissue origins.

-

Antimicrobial studies: Testing against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, including drug-resistant strains.

-

Enzyme inhibition profiling: Screening against a panel of therapeutically relevant enzymes to identify potential new targets.

-

Mechanism of action studies: For lead compounds, elucidating the precise molecular mechanisms underlying their biological activity.

-

In vivo studies: For promising candidates, evaluation in animal models to assess their efficacy, pharmacokinetics, and toxicity.

By leveraging the provided protocols and building upon the existing knowledge base, researchers can unlock the full therapeutic potential of this compound derivatives.

Methodological & Application

Application Notes and Protocols for N,N'-(1,2-Phenylene)diacetamide in Coordination Chemistry

Introduction

N,N'-(1,2-Phenylene)diacetamide, also known as 1,2-diacetamidobenzene, is a bidentate ligand with potential for coordinating to metal ions through its two amide oxygen atoms. While the coordination chemistry of structurally related ligands, such as Schiff bases derived from o-phenylenediamine and other diacetamide derivatives, has been explored, this compound itself represents a largely unexplored area of research. These application notes provide a prospective guide for researchers, scientists, and drug development professionals interested in investigating the synthesis, characterization, and potential applications of metal complexes incorporating this ligand. The following protocols and data are based on established principles of coordination chemistry and analogous systems, offering a foundational framework for future studies.

I. Synthesis of the Ligand: this compound

The synthesis of this compound can be achieved through the acylation of o-phenylenediamine with acetic anhydride. The reaction conditions can influence the final product, as prolonged heating may lead to the formation of 2-methylbenzimidazole. Therefore, careful control of the reaction time and temperature is crucial to favor the desired diacetylated product.

Experimental Protocol: Synthesis of this compound

Materials:

-

o-Phenylenediamine

-

Acetic anhydride

-

Toluene

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (0.02 mol) in 50 mL of toluene.

-

Stir the solution at room temperature.

-

From the dropping funnel, add acetic anhydride (0.04 mol) dropwise to the solution over a period of 20-30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the crude product with a small amount of cold ethanol.

-

Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product in a desiccator.

Expected Characterization Data:

-

Appearance: White to off-white solid.

-

Melting Point: Approximately 185-187 °C.

-

FT-IR (KBr, cm⁻¹):

-

~3250-3300 (N-H stretching)

-

~1660-1680 (C=O stretching, Amide I)

-

~1530-1550 (N-H bending, Amide II)

-

~3000-3100 (aromatic C-H stretching)

-

-

¹H NMR (DMSO-d₆, δ ppm):

-

~9.5 (s, 2H, -NH)

-

~7.2-7.6 (m, 4H, aromatic protons)

-

~2.1 (s, 6H, -CH₃)

-

Caption: Workflow for the synthesis of this compound.

II. Synthesis of Metal Complexes with this compound